molecular formula C14H14N2OS B15037978 N'-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B15037978
M. Wt: 258.34 g/mol
InChI Key: RMBOHJAPAJQOIV-XNTDXEJSSA-N
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Description

N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-(thiophen-2-yl)acetohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N) and then cooled to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazone linkage can be targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction may regenerate the hydrazide form.

Mechanism of Action

The mechanism by which N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects involves its interaction with various molecular targets. The hydrazone linkage (C=N) allows the compound to form stable complexes with metal ions, which can then interact with biological molecules such as DNA or proteins. This interaction can lead to the inhibition of essential biological processes, thereby exerting antibacterial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its electronic properties and reactivity. This structural feature can enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2OS/c1-11-5-2-3-6-12(11)10-15-16-14(17)9-13-7-4-8-18-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+

InChI Key

RMBOHJAPAJQOIV-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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